6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
描述
属性
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHPYSKIFRYLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184636-25-7 | |
| Record name | 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254.12 g/mol
- CAS Number : 184636-25-7
- Physical State : Solid
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Displayed moderate activity with an MIC of 64 µg/mL.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:
- HeLa Cells : The compound caused a dose-dependent decrease in cell viability, with IC50 values around 20 µM.
- MCF-7 Cells : Similar effects were observed, indicating potential use in breast cancer treatment.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Possible inhibition of topoisomerases and other enzymes involved in DNA metabolism has been suggested.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives found that the bromomethyl derivative exhibited enhanced activity compared to its non-brominated counterparts. This suggests that the bromine atom plays a crucial role in increasing antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in significant apoptosis rates. Flow cytometry analysis indicated increased Annexin V positive cells after treatment.
Data Summary Table
| Biological Activity | Cell Line/Pathogen | Observed Effect | IC/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Moderate inhibition | MIC = 64 µg/mL |
| Anticancer | HeLa | Decreased viability | IC50 = 20 µM |
| Anticancer | MCF-7 | Decreased viability | IC50 = 20 µM |
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibit anticancer properties. The bromomethyl group enhances the compound's reactivity, allowing it to interact with biological targets involved in cancer progression.
Case Study : A research paper published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline compounds showed potent inhibition of tumor cell growth through apoptosis induction mechanisms .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes has been investigated, suggesting potential use in treating bacterial infections.
Case Study : A study highlighted the effectiveness of tetrahydroquinoline derivatives against various strains of bacteria, indicating that structural modifications could enhance their antimicrobial efficacy .
Material Science Applications
1. Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic molecules.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | Various substituted tetrahydroquinolines |
| Coupling Reactions | Pd-catalyzed conditions | Biaryl compounds |
| Cyclization | Acidic conditions | Polycyclic aromatic compounds |
相似化合物的比较
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and synthesis pathways:
Physicochemical Properties
- Solubility : The ethoxy-substituted analog (CAS 1392223-84-5) exhibits improved solubility in polar solvents compared to the bromomethyl derivative .
- Reactivity : The bromomethyl group in the target compound is more reactive toward nucleophiles than bromo substituents on the aromatic ring (e.g., CAS 3279-90-1) due to its position on a methylene bridge .
Key Research Findings
Structural Flexibility: Derivatives with substituents on the nitrogen (e.g., methyl in the target compound) show enhanced stability compared to non-alkylated analogs .
Synthetic Challenges : Bromomethyl-containing compounds (e.g., target and pyrazolone analogs) require careful handling due to their propensity for hydrolysis or unwanted side reactions .
准备方法
Cyclization to Form the Tetrahydroquinolin-2-one Core
- A common approach is the cyclization of 3-(2-halophenylamino)-propionic acid derivatives using phosphorus pentoxide (P2O5) in the presence of methanesulfonic acid.
- This method avoids the use of polyphosphoric acid, which has been reported as ineffective for similar cyclizations.
- The reaction proceeds under acidic conditions, facilitating ring closure to form the tetrahydroquinolin-2-one framework with high regioselectivity.
N-Methylation
- The nitrogen atom at position 1 is methylated typically by alkylation using methyl iodide or methyl sulfate under basic conditions.
- Careful control of stoichiometry and reaction conditions prevents over-alkylation or side reactions.
Bromomethylation at the 6-Position
- The bromomethyl group is introduced selectively at the 6-position of the tetrahydroquinoline ring.
- This is achieved by bromination of the corresponding methyl group attached to the aromatic ring or via direct substitution using bromomethyl reagents.
- Typical reagents include N-bromosuccinimide (NBS) or bromomethyl derivatives under radical or electrophilic conditions.
- Reaction conditions are optimized to avoid polybromination or degradation of the tetrahydroquinoline core.
Comparative Data Table of Key Preparation Steps
| Step | Method/Conditions | Notes | Yield / Purity |
|---|---|---|---|
| Cyclization | 3-(2-halophenylamino)-propionic acid + P2O5 + methanesulfonic acid, acidic conditions | Avoids polyphosphoric acid; high regioselectivity | High (typically >80%) |
| N-Methylation | Methyl iodide or methyl sulfate, base (e.g., K2CO3) | Controlled to prevent over-alkylation | High (>90%) |
| Bromomethylation | N-Bromosuccinimide (NBS), radical or electrophilic conditions | Selective bromination at 6-position | Moderate to high (70-85%) |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via bromination of precursor tetrahydroquinoline derivatives. For example, bromination using N-bromosuccinimide (NBS) in DMF at controlled temperatures (e.g., 0–25°C) is a key step, followed by quenching with water and purification via column chromatography . Intermediates are characterized using H NMR and ESI-MS to confirm molecular weight and structural integrity. For instance, H NMR peaks for the bromomethyl group appear as singlets or doublets in the δ 4.3–4.5 ppm range, while aromatic protons resonate between δ 6.5–7.2 ppm .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton/carbon environments and confirm substitution patterns (e.g., bromomethyl group integration) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1] peaks at 325.1/327.1 for brominated derivatives) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for complex derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in bromomethylation reactions?
- Methodology :
- Solvent Selection : Polar aprotic solvents like DMF enhance electrophilic bromination efficiency .
- Catalyst Screening : Lewis acids (e.g., InCl) or microwave-assisted synthesis reduce reaction times and improve yields (e.g., 63% yield achieved in microwave conditions) .
- Purification Strategies : Use of NaSO for drying and gradient elution in chromatography minimizes byproduct contamination .
Q. How do spectral data discrepancies arise in structural analysis, and how can they be resolved?
- Case Study : If H NMR signals for the tetrahydroquinoline ring protons overlap with impurities, employ 2D NMR (e.g., COSY, HSQC) to assign coupling pathways . For ambiguous stereochemistry, X-ray crystallography provides definitive confirmation, as seen in dihydroquinolin-4(1H)-one derivatives .
Q. What strategies are effective for evaluating the biological activity of bromomethyl-tetrahydroquinolinone derivatives?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or radiometric assays.
- SAR Studies : Modify substituents (e.g., methyl, bromo groups) and correlate with activity trends. For example, bulky substituents at the 1-position reduce steric hindrance in target binding .
Q. How can experimental design limitations (e.g., sample degradation) affect reproducibility in biological studies?
- Mitigation :
- Temperature Control : Continuous cooling during biological assays prevents thermal degradation of labile compounds .
- Stability Testing : Monitor degradation via HPLC at intervals (e.g., 0, 6, 12 hours) to establish compound half-life under assay conditions .
Methodological Challenges and Solutions
Q. What precautions are necessary for handling bromomethyl derivatives due to their reactivity?
- Safety Protocols :
- Use inert atmospheres (N/Ar) to prevent unintended alkylation side reactions.
- Personal protective equipment (gloves, goggles) is mandatory due to alkylating agent toxicity .
Q. How can computational tools aid in predicting the reactivity of bromomethyl-tetrahydroquinolinone derivatives?
- Approach :
- Molecular Dynamics (MD) : Simulate bromine dissociation kinetics in solvated environments.
- DFT Calculations : Predict electrophilic reactivity at the bromomethyl site using frontier molecular orbital analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
